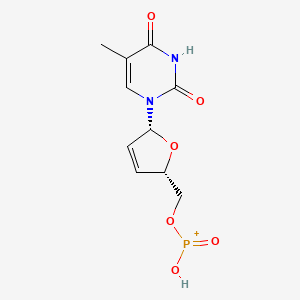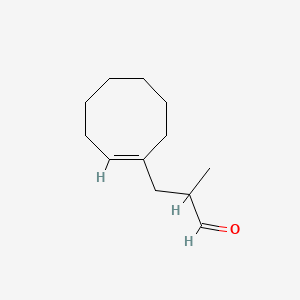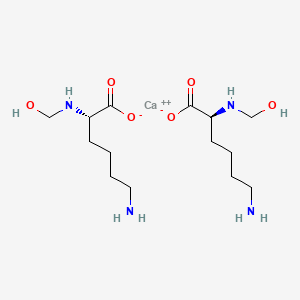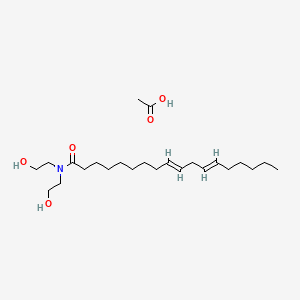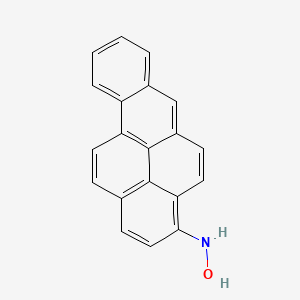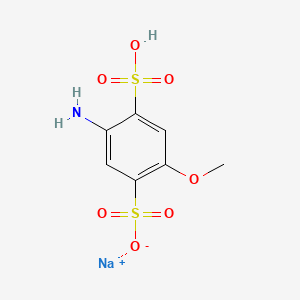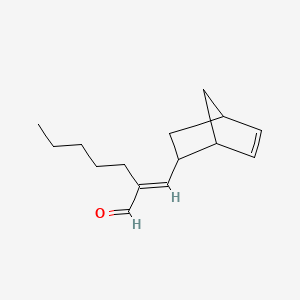
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bicyclo(221)hept-5-en-2-ylmethylene)heptan-1-al is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps, such as oxidation and reduction, are used to introduce the aldehyde group and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Functional groups can be substituted to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in carboxylic acids, while reduction leads to the formation of alcohols.
Applications De Recherche Scientifique
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(2.2.1)hept-2-ene: Shares a similar bicyclic structure but lacks the aldehyde group.
Bicyclo(2.2.1)hept-5-en-2-ylmethanol: Similar structure with an alcohol group instead of an aldehyde.
Bicyclo(2.2.1)hept-2-ene, 5-(1-methoxyethylidene)-: Another related compound with different functional groups.
Uniqueness
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)heptan-1-al is unique due to its specific combination of a bicyclic structure and an aldehyde group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
85392-35-4 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
(2E)-2-(2-bicyclo[2.2.1]hept-5-enylmethylidene)heptanal |
InChI |
InChI=1S/C15H22O/c1-2-3-4-5-13(11-16)10-15-9-12-6-7-14(15)8-12/h6-7,10-12,14-15H,2-5,8-9H2,1H3/b13-10+ |
Clé InChI |
CKQBHUIFSUWVLZ-JLHYYAGUSA-N |
SMILES isomérique |
CCCCC/C(=C\C1CC2CC1C=C2)/C=O |
SMILES canonique |
CCCCCC(=CC1CC2CC1C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


